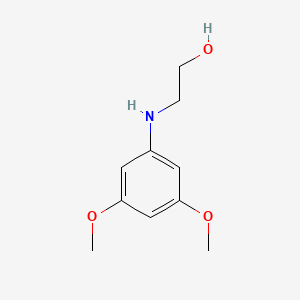

2-((3,5-Dimethoxyphenyl)amino)ethanol

CAS No.: 1021002-43-6

Cat. No.: VC8039111

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021002-43-6 |

|---|---|

| Molecular Formula | C10H15NO3 |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | 2-(3,5-dimethoxyanilino)ethanol |

| Standard InChI | InChI=1S/C10H15NO3/c1-13-9-5-8(11-3-4-12)6-10(7-9)14-2/h5-7,11-12H,3-4H2,1-2H3 |

| Standard InChI Key | SERUASQOQYRVKA-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)NCCO)OC |

| Canonical SMILES | COC1=CC(=CC(=C1)NCCO)OC |

Introduction

Chemical Identity and Structural Features

2-((3,5-Dimethoxyphenyl)amino)ethanol (CHNO) consists of a phenyl ring substituted with methoxy groups at the 3 and 5 positions, connected via an amino group to an ethanol chain. The methoxy groups enhance electron density on the aromatic ring, influencing reactivity and intermolecular interactions, while the ethanolamine moiety introduces hydrogen-bonding capacity and solubility in polar solvents .

Key Structural Attributes:

-

Aromatic System: 3,5-Dimethoxy substitution pattern, which is common in bioactive molecules due to its ability to engage in π-π stacking and hydrogen bonding.

-

Aminoethanol Chain: Provides a secondary amine and a hydroxyl group, enabling participation in acid-base reactions and coordination chemistry.

Synthesis and Reaction Pathways

The synthesis of 2-((3,5-Dimethoxyphenyl)amino)ethanol can be inferred from methods used for analogous compounds. A representative route involves reductive amination or nitro group reduction, as demonstrated in the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol .

Reductive Amination Approach

A nitro intermediate, such as 1-(3,5-dimethoxyphenyl)-2-nitroethanol, is reduced using sodium borohydride (NaBH) in ethanol under controlled conditions (-10°C, 2 hours). This method yields the target amine with high purity (98.4%) and efficiency (83% yield) .

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitro Reduction | NaBH, ethanol, -10°C | Conversion of nitro to amine group |

| Purification | Recrystallization | Isolation of pure product |

Alternative Pathways

-

Nucleophilic Substitution: Reaction of 3,5-dimethoxyaniline with ethylene oxide or ethylene carbonate under basic conditions.

-

Catalytic Hydrogenation: Use of H and palladium catalysts to reduce nitrile or nitro precursors .

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

The balanced lipophilicity (Log P) suggests potential blood-brain barrier permeability, a trait valuable for central nervous system (CNS)-targeted drug candidates .

Biological Activity and Research Applications

While direct pharmacological data for 2-((3,5-Dimethoxyphenyl)amino)ethanol are scarce, structurally related compounds exhibit notable bioactivity. For example, 2,5-dimethoxyphenylpiperidines demonstrate selective agonism at serotonin 5-HT receptors, implicating methoxy-substituted aromatics in neuropharmacology .

Hypothesized Mechanisms

-

Receptor Modulation: The methoxy groups may interact with hydrophobic pockets in neurotransmitter receptors, while the aminoethanol chain could form hydrogen bonds with active-site residues .

-

Enzyme Inhibition: Potential inhibition of kinases or monoamine oxidases due to structural resemblance to known inhibitors.

Comparative Analysis with Analogues

-

2-Amino-2-(3,5-dimethoxyphenyl)ethanol (CAS 696598-77-3): This positional isomer shares similar solubility and Log P values but differs in amine placement, which may alter target selectivity .

-

2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS 3600-87-1): Demonstrates efficient synthesis via nitro reduction, suggesting scalability for industrial applications .

Industrial and Synthetic Applications

The compound’s synthetic flexibility makes it a valuable intermediate:

-

Pharmaceutical Intermediates: Used in the synthesis of kinase inhibitors or serotonin receptor modulators.

-

Material Science: Functionalization for polymer coatings or metal-organic frameworks (MOFs) due to its dual amine and hydroxyl groups.

Challenges and Future Directions

-

Stereochemical Control: The aminoethanol moiety introduces chirality, necessitating enantioselective synthesis for therapeutic applications.

-

Toxicity Profiling: Limited data on acute or chronic toxicity require further investigation.

-

Target Identification: High-throughput screening to elucidate precise molecular targets and mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume